Diacetyl Benzoyl Lathyrol as a Protein Kinase C Activator: A Mechanistic and Methodological Exploration
Diacetyl Benzoyl Lathyrol as a Protein Kinase C Activator: A Mechanistic and Methodological Exploration
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Lathyrane-type diterpenoids, derived from plants of the Euphorbia genus, are a structurally diverse class of natural products with a range of biological activities. A prominent member of this family, Diacetyl Benzoyl Lathyrol, also known as Euphorbia factor L3, has garnered attention for its potential as a modulator of critical cellular signaling pathways. This technical guide provides an in-depth exploration of Diacetyl Benzoyl Lathyrol as an activator of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to cellular regulation. We will dissect the mechanistic underpinnings of its action, discuss the structure-activity relationships that govern its function, and provide detailed protocols for its application in research settings. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the capabilities of this potent biomolecule.
The Strategic Importance of Protein Kinase C (PKC) Modulation
Protein Kinase C represents a family of phospholipid-dependent serine/threonine kinases that function as central nodes in signal transduction.[1] They regulate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[2] The PKC family is categorized into three subfamilies based on their activation requirements:[3]
-
Conventional PKCs (cPKCs): Isoforms α, βI, βII, and γ, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.
-
Novel PKCs (nPKCs): Isoforms δ, ε, η, and θ, which are DAG-dependent but Ca²⁺-independent.
-
Atypical PKCs (aPKCs): Isoforms ζ and ι/λ, which are independent of both Ca²⁺ and DAG.
The activation of conventional and novel PKCs is initiated by the hydrolysis of plasma membrane phospholipids, leading to the generation of the second messenger DAG.[4] DAG binds to the C1 domain within the PKC regulatory region, inducing a conformational change that relieves autoinhibition and activates the enzyme's catalytic kinase domain.[5] Given their central role in cell signaling, dysregulation of PKC activity is implicated in numerous diseases, including cancer and neurological disorders, making PKC isoforms attractive targets for therapeutic intervention.[1]
Diacetyl Benzoyl Lathyrol: A Natural Product Mimic of Diacylglycerol
Diacetyl Benzoyl Lathyrol is a lathyrane-type diterpene isolated from plant species such as Euphorbia lathyris.[4] Lathyrane diterpenes are recognized as potent PKC activators, functioning as structural and functional mimics of the endogenous activator, DAG.[5] They bind to the C1 regulatory domain, thereby initiating the downstream signaling cascade.[5]
Chemical Identity:
-
Name: Diacetyl Benzoyl Lathyrol (also 5,15-Diacetyl-3-benzoyllathyrol, Euphorbia factor L3)
-
CAS Number: 218916-52-0
-
Molecular Formula: C₃₁H₃₈O₇
-
Molecular Weight: 522.63 g/mol
Mechanism of Action: C1 Domain Engagement
The activation of PKC by Diacetyl Benzoyl Lathyrol is predicated on its high affinity for the C1 domain, the same binding site as for DAG and tumor-promoting phorbol esters. The binding of the lathyrol core to this domain induces a critical conformational shift, recruiting the enzyme to the cell membrane and releasing the pseudosubstrate from the catalytic site, thus switching the kinase to its active state.
Molecular docking and dynamics studies on related lathyrane diterpenes suggest that their interaction with the PKC δ-C1B domain involves key hydrogen bonds and hydrophobic interactions within the binding pocket, stabilizing the active conformation of the enzyme.[6] While direct binding affinity and isoform selectivity data for Diacetyl Benzoyl Lathyrol are not yet extensively published, the activity of its derivatives in various biological assays strongly supports a PKC-dependent mechanism.
Figure 1: General mechanism of Protein Kinase C (PKC) activation by endogenous diacylglycerol (DAG) and its mimicry by Diacetyl Benzoyl Lathyrol.
Structure-Activity Relationship (SAR) Insights
Studies on a variety of lathyrol derivatives have provided valuable insights into the structural features required for biological activity, particularly in the context of modulating P-glycoprotein-dependent multidrug resistance (MDR), a process often linked to PKC signaling.[4]
-
Modifications at C-3, C-5, and C-15: The hydroxyl groups at these positions on the lathyrol scaffold are critical for activity. Acylation or other modifications at these sites can dramatically alter the compound's potency and function.[4]
-
Role of Ester Groups: The presence and nature of the ester groups (diacetyl and benzoyl in this case) are key determinants of the molecule's interaction with its target. These groups influence the hydrophobicity and steric profile of the compound, which are crucial for fitting into the hydrophobic binding pocket of the C1 domain.[4]
-
Lathyrol Skeleton: The rigid, complex three-dimensional structure of the lathyrane core serves as a scaffold to orient the functional groups in a precise spatial arrangement, enabling high-affinity binding to the target protein.[2]
These findings underscore the importance of the diacetyl and benzoyl moieties for the PKC-activating properties of Diacetyl Benzoyl Lathyrol, suggesting they are not mere peripheral decorations but integral components for its biological function.
Biological Activities and Therapeutic Potential
While direct PKC activation data is emerging, the biological effects of Diacetyl Benzoyl Lathyrol and its close analogs have been documented in several disease models, particularly in oncology. These activities are largely attributed to the modulation of PKC-dependent signaling pathways.
| Compound / Derivative | Cell Line / Model | Observed Effect & Potency (IC₅₀) | Inferred Mechanism / Pathway | Reference |
| Diacetyl Benzoyl Lathyrol (EFL3) Derivative | A549 & H1299 (NSCLC) | Inhibited cell proliferation, migration, and invasion. | Regulation of epithelial-mesenchymal transition (EMT). | [1] |
| Lathyrol-3-phenylacetate-5,15-diacetate | A549 (Lung Cancer) | Potent growth inhibition (IC₅₀: 17.51 ± 0.85 µM). | Induction of apoptosis via mitochondrial pathway (ROS increase, cytochrome c release). | [7] |
| Diacetyl Benzoyl Lathyrol (EFL3) Derivatives | MCF-7/ADR (MDR Breast Cancer) | Reversal of multidrug resistance; more potent than verapamil. | Modulation of P-glycoprotein (P-gp). | [4] |
| Lathyrol | Renca (Renal Cell Carcinoma) | Inhibited tumor cell proliferation in vitro and in vivo. | Modulation of TGF-β/Smad signaling pathway, leading to cell cycle arrest. | [8] |
These studies collectively suggest that by activating specific PKC isoforms, Diacetyl Benzoyl Lathyrol can trigger diverse downstream signaling cascades. The ultimate cellular outcome—be it apoptosis, cell cycle arrest, or reversal of drug resistance—is highly context-dependent, relying on the specific PKC isoforms expressed in the target cell and the existing network of signaling proteins.
Figure 2: Hypothesized downstream signaling pathways modulated by Diacetyl Benzoyl Lathyrol-induced PKC activation in different cancer contexts.
Experimental Protocols for Studying Diacetyl Benzoyl Lathyrol
To facilitate further research, we provide a representative protocol for an in vitro PKC activity assay. This non-radioactive, fluorescence polarization (FP)-based assay is a robust method for quantifying kinase activity and is suitable for high-throughput screening.
Preparation of Diacetyl Benzoyl Lathyrol Stock Solution
Rationale: Diacetyl Benzoyl Lathyrol is a hydrophobic molecule. Proper solubilization is critical for its activity in aqueous assay buffers. DMSO is the solvent of choice.
-
Weighing: Accurately weigh 1 mg of Diacetyl Benzoyl Lathyrol powder.
-
Solubilization: Dissolve the powder in 382.6 µL of high-purity DMSO to create a 5 mM stock solution (based on MW of 522.63 g/mol ).
-
Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
In Vitro PKC Kinase Activity Assay (Fluorescence Polarization)
Principle: This homogenous assay measures the phosphorylation of a fluorescently labeled peptide substrate by PKC. When the small peptide substrate is phosphorylated, it is bound by a phosphospecific antibody. This binding results in a decrease in the rotational speed of the fluorescent peptide, causing an increase in the fluorescence polarization value. The magnitude of this change is directly proportional to the kinase activity.
Materials:
-
Purified, active PKC isoform (e.g., PKCβ, PKCδ).
-
PKC Assay Kit (containing fluorescently labeled substrate, phosphospecific antibody, kinase buffer, ATP, and stop solution). Commercially available kits, such as those from Thermo Fisher Scientific or Promega, are recommended.[9]
-
Diacetyl Benzoyl Lathyrol stock solution (5 mM in DMSO).
-
Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) solution (typically prepared by sonicating dried lipids in buffer).
-
384-well, low-volume, black assay plates.
-
A plate reader capable of measuring fluorescence polarization.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw all kit components on ice.
-
Prepare the 10X Kinase Buffer as per the manufacturer's instructions. This typically contains HEPES, MgCl₂, and other components.
-
Prepare the Lipid Activator solution (e.g., 200 µg/mL Phosphatidylserine). Sonicate on ice until the solution is clear to ensure proper micelle formation.
-
Prepare a working solution of ATP at the desired concentration (e.g., 100 µM) in kinase buffer.
-
Dilute the purified PKC enzyme to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Compound Dilution:
-
Perform a serial dilution of the 5 mM Diacetyl Benzoyl Lathyrol stock solution in DMSO.
-
Further dilute these DMSO stocks into the kinase assay buffer to create 2X working solutions. Crucially, ensure the final DMSO concentration in the assay well does not exceed 1% , as higher concentrations can inhibit enzyme activity. A suggested starting range for the final concentration in the well is 10 nM to 30 µM.
-
-
Assay Reaction Setup (per well of a 384-well plate):
-
Add 2.5 µL of 4X fluorescent peptide substrate/lipid activator mix.
-
Add 5 µL of 2X Diacetyl Benzoyl Lathyrol dilution (or DMSO vehicle for control wells).
-
Add 2.5 µL of 4X PKC enzyme solution to initiate the reaction. Mix gently by shaking the plate.
-
Controls: Include "No Enzyme" controls (substitute buffer for enzyme) and "Maximum Activity" controls (using a known activator like Phorbol 12-myristate 13-acetate (PMA) or the vehicle control).
-
-
Kinase Reaction Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at 30°C for 60-90 minutes. The optimal time should be determined during assay development.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 5 µL of Stop/Detection Mix, which typically contains EDTA (to chelate Mg²⁺ and stop the kinase) and the phosphospecific antibody.
-
Incubate for an additional 60 minutes at room temperature to allow for antibody-peptide binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization plate reader using the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data are typically expressed in millipolarization units (mP).
-
-
Data Analysis:
-
Subtract the mP values of the "No Enzyme" wells from all other wells.
-
Plot the change in mP against the log of the Diacetyl Benzoyl Lathyrol concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the compound required to achieve 50% of the maximal PKC activation.
-
Conclusion and Future Directions
Diacetyl Benzoyl Lathyrol stands out as a valuable chemical tool for interrogating PKC signaling and as a promising scaffold for drug development. Its ability to mimic the body's natural PKC activator, DAG, allows for the potent and specific modulation of downstream cellular events. The accumulated evidence points to its significant therapeutic potential, particularly in oncology, where it can induce cell-type-specific apoptosis, cell cycle arrest, and overcome multidrug resistance.
Future research should focus on elucidating the precise isoform selectivity profile of Diacetyl Benzoyl Lathyrol and its derivatives. Quantifying the binding affinities and activation constants for each PKC isoform will be critical for understanding its cellular effects and for designing next-generation compounds with improved selectivity and therapeutic windows. Furthermore, exploring its efficacy in preclinical animal models for various cancers, neurodegenerative diseases, and inflammatory conditions will be essential to translate the promise of this potent natural product into tangible clinical applications.
References
-
Flores-Giubi, E., Geribaldi-Doldán, N., Murillo-Carretero, M., Castro, C., Durán-Patrón, R., Macías-Sánchez, A.J., & Hernández-Galán, R. (2019). Lathyrane, Premyrsinane, and Related Diterpenes from Euphorbia boetica: Effect on in Vitro Neural Progenitor Cell Proliferation. Journal of Natural Products, 82(9), 2517–2528. Available at: [Link]
-
Wang, L., et al. (2015). Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives. PubMed. Available at: [Link]
-
Kang, J.H. (2022). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. MDPI. Available at: [Link]
-
Kemboi, D., et al. (2022). Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources. Molecules, 27(12), 3865. Available at: [Link]
-
Wikipedia. (n.d.). Protein kinase C. Wikipedia. Available at: [Link]
-
Domínguez-García, S., et al. (2022). Effect of lathyrane-type diterpenoids in neural stem cell physiology: Microbial transformations, molecular docking and dynamics studies. PubMed. Available at: [Link]
-
Hampson, P., et al. (2005). Activation of PKC-delta with PEP-005 results in antileukemic effects in vitro. BioWorld. Available at: [Link]
-
Zhang, J.Y., et al. (2017). Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate. Molecules, 22(9), 1412. Available at: [Link]
-
Lu, D., et al. (2004). Activation of Protein Kinase C Triggers Its Ubiquitination and Degradation. Molecular and Cellular Biology, 24(19), 8541-8555. Available at: [Link]
-
Zhang, J., et al. (2022). Effect of lathyrol derivatives on non-small cell lung cancer and the possible mechanism. PubMed. Available at: [Link]
-
Li, Y., et al. (2023). Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle. Oncology Letters, 26(3), 395. Available at: [Link]
-
Wang, G.J., et al. (2009). Lathyrane diterpenes from Euphorbia lathyris as modulators of multidrug resistance and their crystal structures. PubMed. Available at: [Link]
-
Scaglione-Sewell, B., et al. (2001). Stimulation of protein kinase C-dependent and -independent signaling pathways by bistratene A in intestinal epithelial cells. Biochemical Pharmacology, 62(10), 1337-1347. Available at: [Link]
-
Parsons, J.T., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols, 5(3), 103003. Available at: [Link]
-
Zhang, Y., et al. (2024). Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice. PubMed Central. Available at: [Link]
Sources
- 1. Effect of lathyrol derivatives on non-small cell lung cancer and the possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of lathyrane-type diterpenoids in neural stem cell physiology: Microbial transformations, molecular docking and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
